molecular formula C10H7N3O2 B11900303 5-(Pyridazin-3-yl)nicotinic acid CAS No. 1346687-37-3

5-(Pyridazin-3-yl)nicotinic acid

Cat. No.: B11900303
CAS No.: 1346687-37-3
M. Wt: 201.18 g/mol
InChI Key: ZKLHJORKGFXCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridazin-3-yl)nicotinic acid is a heterocyclic compound that features both a pyridazine and a nicotinic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The pyridazine ring, characterized by two adjacent nitrogen atoms, is known for its diverse biological activities, while the nicotinic acid component is a well-known vitamin (niacin) with various health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridazin-3-yl)nicotinic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another approach includes the use of permanganate oxidation to prepare nicotinic acid from widely available raw materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridazin-3-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyridazine or nicotinic acid rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridazine or nicotinic acid compounds.

Scientific Research Applications

5-(Pyridazin-3-yl)nicotinic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridazin-3-yl)nicotinic acid is unique due to the combination of the pyridazine and nicotinic acid moieties, which may result in synergistic pharmacological effects. This dual functionality distinguishes it from other compounds that contain only one of these components .

Properties

CAS No.

1346687-37-3

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

5-pyridazin-3-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-12-13-9/h1-6H,(H,14,15)

InChI Key

ZKLHJORKGFXCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.